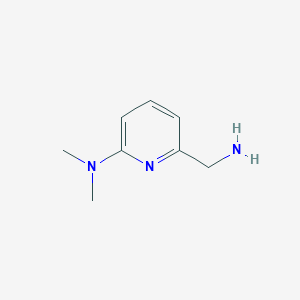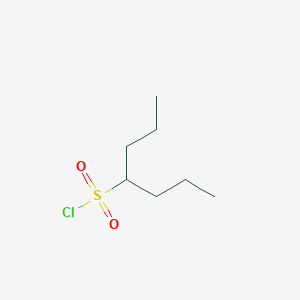![molecular formula C13H21ClN4O B1527516 1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1219982-46-3](/img/structure/B1527516.png)
1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride
Descripción general
Descripción
“1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride” is a chemical compound with the CAS number 1219982-46-3 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly for laboratory research and development process and chemical .
Synthesis Analysis
The synthesis of related compounds involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, and it’s part of the pyrazolo[3,4-b]pyridine class of compounds . The molecular formula is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .Aplicaciones Científicas De Investigación
Antiproliferative Activity
Compounds bearing the 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold, similar to our compound of interest, have been reported to possess antiproliferative activity . This suggests that “1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride” could potentially be used in cancer research for the development of new anticancer drugs.
2. Modulators of the Metabotropic Glutamate Receptor 4 (mGlu 4) Some compounds with a similar structure act as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu 4) . This receptor plays a crucial role in the central nervous system, and modulating its activity could have implications in the treatment of neurological disorders.
Bacterial DNA Ligase Inhibitor
1H-pyrazolo aminoethanol, a compound with a similar structure, is a bacterial DNA ligase inhibitor . This suggests potential antibacterial applications for our compound of interest.
Angiogenesis Inhibitor
Another compound with a similar structure, 1-(4-methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine, has been suggested as a potential angiogenesis inhibitor . Angiogenesis, the formation of new blood vessels, plays a key role in the growth of cancerous tumors. Inhibiting this process could be another potential anticancer application for our compound.
Pharmaceutical Testing
This compound is available for purchase online for pharmaceutical testing . This suggests that it could be used in a variety of research applications, including drug discovery and development.
General Scientific Research
The compound is also used in general scientific research . While the specific applications are not mentioned, it’s likely that it’s being used in a variety of experiments to explore its properties and potential uses.
Mecanismo De Acción
The mechanism of action for this compound is not specified in the search results. It’s worth noting that compounds in the pyrazolo[3,4-b]pyridine class have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Propiedades
IUPAC Name |
azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.ClH/c18-13(17-7-3-1-2-4-8-17)12-10-9-14-6-5-11(10)15-16-12;/h14H,1-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUBIJBOWPPAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NNC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219982-46-3 | |
| Record name | Methanone, (hexahydro-1H-azepin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



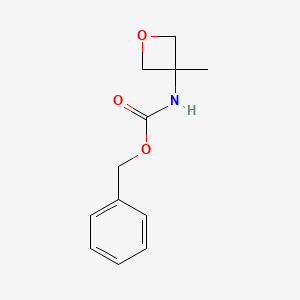
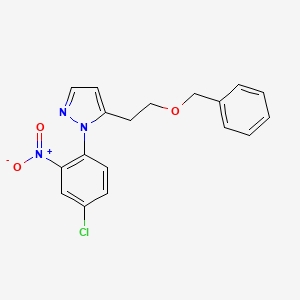

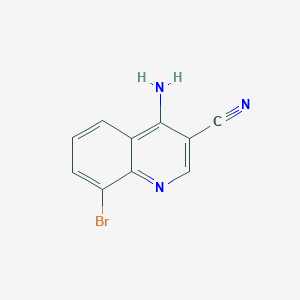
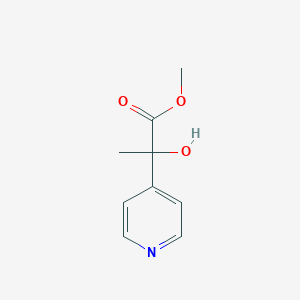
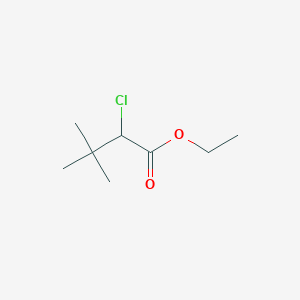
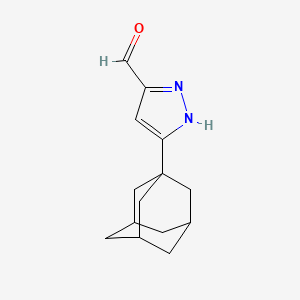

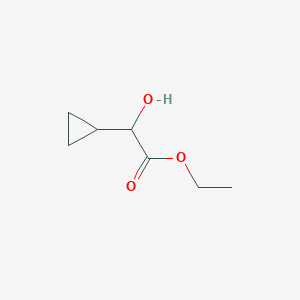
![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)
